5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups and rings, including a 3,4-dihydroisoquinolin-2(1H)-one ring, a fluorophenyl group, a thiazolo[3,2-b][1,2,4]triazol-6-ol moiety .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The 3,4-dihydroisoquinolin-2(1H)-one unit is an important and pivotal N-heterocyclic building block found in many naturally occurring compounds . The thiazolo[3,2-b][1,2,4]triazol-6-ol moiety is another significant part of the molecule .Scientific Research Applications
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of various thiazolo[3,2-b][1,2,4]triazole derivatives, revealing their complex structures and potential as bioactive molecules. For instance, novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the fluoroquinazolinyl moiety were designed and synthesized. These compounds were evaluated as antimicrobial agents in agriculture, demonstrating significant antibacterial activities against certain pathogens (Ding et al., 2021).
Antimicrobial Activity
- Several derivatives have shown promising antimicrobial properties. A study on thiazolo[3,2-b]-1,2,4-triazole derivatives reported their evaluation against bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents. Some compounds exhibited excellent antibacterial activities, suggesting their applicability in addressing agricultural pathogens and diseases (Ding et al., 2021).
Potential in Agriculture
- The antimicrobial properties of these derivatives against agricultural pathogens, such as Xanthomonas oryzae pv. oryzae, indicate their potential as bactericide candidates for controlling diseases like rice bacterial blight. This showcases the possibility of using such compounds in developing more efficient agricultural antimicrobial agents, contributing to crop protection and yield improvement (Ding et al., 2021).
Antifungal and Antibacterial Potency
- Beyond agriculture, the synthesis of novel thiazolo[3,2-b]-1,2,4-triazole derivatives also opens up avenues for medical research, especially in developing new antimicrobial therapies. Their potency against fungi and bacteria suggests potential applications in treating infections resistant to current antibiotics (Ding et al., 2021).
Future Directions
The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. The 3,4-dihydroisoquinolin-2(1H)-one unit, in particular, has been identified as a valuable scaffold for the development of new reactions due to its potential synthetic applications and pharmaceutical value .
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures, such as 3,4-dihydroisoquinolin-2(1h)-ylsulfonyl benzoic acids, have been found to inhibit akr1c3 , a member of the aldo-keto reductase family that plays a role in steroid metabolism and resistance to certain cancers .
Mode of Action
The compound contains a 3,4-dihydroisoquinoline moiety, which is known to interact with various biological targets . It also contains a 1,2,4-triazole ring, which is a significant heterocycle exhibiting broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Biochemical Pathways
Without specific experimental data, it’s challenging to accurately determine the biochemical pathways affected by this compound. Compounds containing a triazole scaffold have been found to interact with a variety of enzymes and receptors, inducing broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad biological activities associated with compounds containing a triazole scaffold , it’s reasonable to hypothesize that this compound could have a wide range of potential effects.
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c21-16-7-3-6-14(10-16)17(18-19(26)25-20(27-18)22-12-23-25)24-9-8-13-4-1-2-5-15(13)11-24/h1-7,10,12,17,26H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOJWWNSJMRYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.